

THK-523: A Deep Dive into Tau Fibril Binding Affinity and Selectivity

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For Immediate Release

This technical guide provides a comprehensive analysis of the binding properties of **THK-523**, a quinoline derivative investigated as a potential imaging agent for tau pathology in Alzheimer's disease. The document is intended for researchers, scientists, and professionals in the field of neurodegenerative disease and drug development, offering a detailed look at the quantitative binding data, experimental methodologies, and in vivo performance of this compound.

Executive Summary

THK-523 has demonstrated a significant binding affinity for tau fibrils, with a notable selectivity over amyloid-beta (A β) plaques, the other primary pathological hallmark of Alzheimer's disease. In vitro studies consistently show that [18 F]**THK-523**, the radiolabeled version of the compound, binds to recombinant tau fibrils with high affinity in the low nanomolar range. Furthermore, autoradiography and histofluorescence studies on post-mortem human brain tissue from Alzheimer's patients have confirmed that **THK-523** binding co-localizes with tau pathology, specifically neurofibrillary tangles (NFTs), while showing minimal to no binding to A β plaques. In vivo studies using tau transgenic mouse models have further corroborated these findings, demonstrating higher retention of [18 F]**THK-523** in the brains of these mice compared to wild-type controls.

Quantitative Binding Affinity and Selectivity



The binding characteristics of [18F]**THK-523** to synthetic tau and Aβ fibrils have been quantified through in vitro radioligand binding assays. The data reveals a clear preference for tau aggregates.

Ligand	Fibril Type	Kd1 (nM)	Bmax1 (pmol/nmol)	Kd2 (nM)	Bmax2 (pmol/nmol)
[¹⁸ F]THK-523	Recombinant Tau (K18Δ280K)	1.7	2.20	28.5	6.53
[¹⁸ F]THK-523	Synthetic Aβ1-42	20.7	1.72	-	-
[¹⁸ F]THK-523	Recombinant Tau (K18ΔK280)	1.99	-	-	-
[¹⁸ F]THK-523	Synthetic Aβ42	30.3	-	-	-
[¹¹C]PiB	Synthetic Aβ42	< 10	-	-	-
[¹⁸ F]BF-227	Synthetic Aβ42	< 10	-	-	-

Table 1: In vitro binding affinities of [18 F]**THK-523** and other amyloid imaging tracers for tau and Aβ fibrils.[1 [2] In vitro binding studies show that [18 F]**THK-523** binds to recombinant tau fibrils with a high affinity, with a dissociation constant (Kd) in the low nanomolar range.[3] The high-affinity binding site of [18 F]**THK-523** for tau fibrils is more than 10-fold higher than for Aβ fibrils. [3] Furthermore, tau fibrils present a greater number of binding sites (Bmax) for [18 F]**THK-523** compared to Aβ fibrils.[1] In contrast, established amyloid imaging agents like PiB and BF-227 exhibit a higher affinity for Aβ fibrils.[2 [4 [5][6]

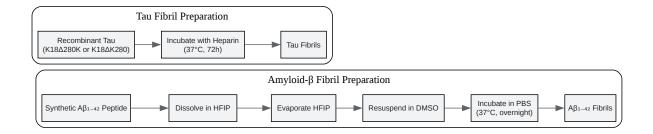
Experimental Protocols

The following sections detail the methodologies employed in the characterization of **THK-523**'s binding properties.



Preparation of Synthetic Protein Fibrils

Synthetic amyloid- β (A β) and recombinant tau fibrils are generated to serve as substrates in the in vitro binding assays.



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Preparation of synthetic protein fibrils for in vitro assays.

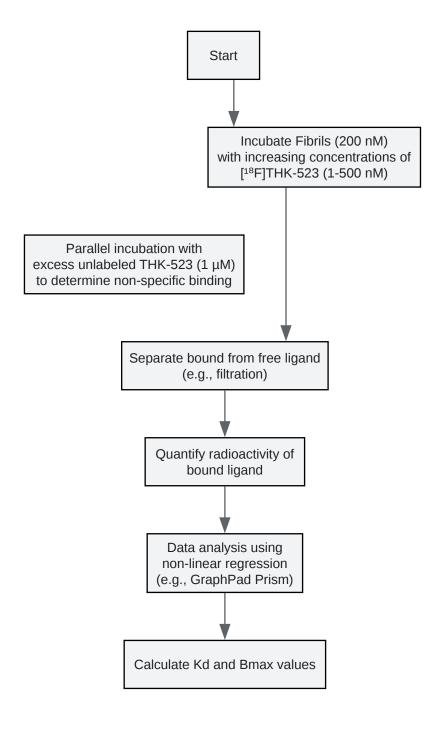
Protocol:

- Aβ₁₋₄₂ Fibrils: Synthetic Aβ₁₋₄₂ peptides are first dissolved in hexafluoroisopropanol (HFIP).
 The HFIP is then evaporated, and the resulting peptide film is resuspended in dimethyl sulfoxide (DMSO). This solution is then diluted in phosphate-buffered saline (PBS) and incubated at 37°C overnight to promote fibrillization.
- Tau Fibrils: Recombinant tau protein, such as the K18Δ280K or K18ΔK280 constructs, is
 incubated with heparin at 37°C for 72 hours to induce fibril formation.[1] Fibril formation is
 confirmed by methods such as thioflavin T fluorescence or electron microscopy.[1]

In Vitro Radioligand Binding Assay

This assay quantifies the binding affinity (Kd) and density of binding sites (Bmax) of a radiolabeled ligand to its target.





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Workflow for in vitro radioligand binding assay.

Protocol:

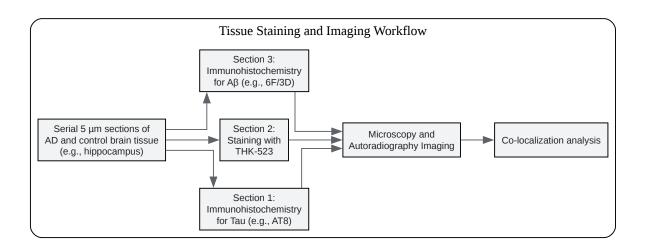
Synthetic protein fibrils (200 nM) are incubated with increasing concentrations of [18F]THK 523 (e.g., 1-500 nM) in an assay buffer.[3]



- A parallel set of experiments is conducted in the presence of a high concentration of unlabeled THK-523 (e.g., 1 or 2 μM) to determine non-specific binding.[2][3][4][5][6]
- The reaction mixtures are incubated at room temperature for one hour.[3]
- Bound and free radioligand are separated, typically by vacuum filtration through glass fiber filters.
- The radioactivity retained on the filters is measured using a gamma counter.
- Specific binding is calculated by subtracting non-specific binding from total binding. The
 resulting data are analyzed using non-linear regression to determine the Kd and Bmax
 values.[3]

Autoradiography and Histofluorescence on Human Brain Tissue

These techniques are used to visualize the binding of **THK-523** to pathological structures in post-mortem human brain tissue.



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Workflow for autoradiography and histofluorescence.

Protocol:

- Serial 5 μ m thick sections from the hippocampus of deceased Alzheimer's disease patients and healthy controls are prepared.[3]
- · Adjacent sections are stained with:
 - An antibody against tau protein (e.g., AT8) to identify neurofibrillary tangles.
 - Unlabeled THK-523 for histofluorescence or [18F]THK-523 for autoradiography.[3]
 - An antibody against Aβ (e.g., 1E8 or 6F/3D) to identify amyloid plaques. [2][3]
- For histofluorescence, sections stained with THK-523 are examined under a fluorescence microscope.
- For autoradiography, sections incubated with [18F]THK-523 are exposed to a phosphor imaging plate.[1]
- The resulting images are compared to determine if the **THK-523** binding signal co-localizes with tau pathology, Aβ pathology, or both.

Results from these experiments consistently show that **THK-523** staining co-localizes with tau pathology but not with A β plaques in the hippocampus of Alzheimer's disease patients.[1][3][7] [8][9][10]

In Vivo Studies in a Tau Transgenic Mouse Model

Micro-positron emission tomography (microPET) studies were conducted to evaluate the in vivo performance of [18F]**THK-523**.

Findings:

• Significantly higher retention of [18F]**THK-523** was observed in the brains of tau transgenic mice (rTg4510) compared to their wild-type littermates.[1][3][7][8][9]



- The retention in the brains of tau transgenic mice was 48% higher than in wild-type mice.[1] [3][7][8][9]
- No significant difference in [18F]**THK-523** retention was observed between APP/PS1 mice (an amyloid model) and wild-type mice, further supporting its selectivity for tau in vivo.[3][7][8]
- THK-523 has been shown to cross the blood-brain barrier in mice.[11]

Conclusion

The preclinical data for **THK-523** strongly indicate its high affinity and selectivity for tau fibrils. Both in vitro binding assays and studies on human brain tissue demonstrate a clear preference for tau pathology over $A\beta$ plaques. In vivo studies in a mouse model of tauopathy further support these findings. While **THK-523** itself has faced challenges, such as off-target binding in white matter, the insights gained from its development have been instrumental in the advancement of next-generation tau PET imaging agents.[9]

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